molecular formula C20H19N3O4 B2588726 methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 922851-94-3

methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B2588726
CAS No.: 922851-94-3
M. Wt: 365.389
InChI Key: LVHAFLVLAQGPCO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic nomenclature of methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate follows International Union of Pure and Applied Chemistry guidelines for complex organic structures containing multiple functional groups. The compound features a central benzoate core with a methyl ester functionality at the 4-position, which is substituted with a formamido group that connects to a carbamoyl moiety. This carbamoyl group is further linked to a 2-(1H-indol-3-yl)ethyl chain, creating the complete molecular architecture.

The molecular structure can be systematically analyzed through its constituent components. The indole portion, represented by the 1H-indol-3-yl fragment, serves as a fundamental heterocyclic building block commonly found in biologically active compounds. The ethyl linker provides appropriate spatial separation between the indole ring system and the carbamoyl functionality. The carbamoyl group, characterized by the presence of both carbonyl and amino functionalities, acts as a crucial pharmacophoric element that can participate in hydrogen bonding interactions with biological targets.

Structural identification techniques commonly employed for this compound include Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and mass spectrometry. These analytical methods provide comprehensive data for confirming structural integrity and purity during synthesis processes. The complex nature of this molecule requires sophisticated analytical approaches to fully characterize all structural elements and their spatial relationships.

Structural Component Chemical Fragment Functional Significance
Benzoate Core Methyl 4-aminobenzoate Ester functionality for metabolic considerations
Formamido Linker N-formyl group Hydrogen bonding capacity
Carbamoyl Group -CONH- Pharmacophoric element
Indole Moiety 1H-indol-3-yl Heterocyclic bioactive fragment
Ethyl Chain -CH2CH2- Spatial linker element

Historical Context and Discovery

The development of this compound emerged from systematic investigations into indole-based derivatives and their potential therapeutic applications. Research documented in peer-reviewed journals such as Der Pharma Chemica has explored the synthesis and biological evaluation of indole derivatives, establishing foundational knowledge for compounds of this structural class. The historical progression of indole chemistry has been instrumental in understanding the structure-activity relationships that guide the design of complex molecules like this benzoate derivative.

The synthesis and evaluation of this compound represent part of broader research efforts focusing on indole derivatives and their antimicrobial properties. Historical studies have demonstrated that indole-containing compounds exhibit significant biological activities, which has motivated continued investigation into more complex derivatives that incorporate additional functional groups. The specific combination of formamido and carbamoyl functionalities with the indole-ethyl fragment represents an evolution in molecular design strategies aimed at enhancing biological activity profiles.

Scientific literature has documented various synthetic approaches to related indole-benzoate compounds, with notable contributions from medicinal chemistry research programs. The development of multi-step synthetic protocols for these compounds has required advances in both organic synthetic methodology and analytical characterization techniques. Historical context reveals that the complexity of this particular compound reflects the sophisticated understanding of structure-activity relationships that has developed over decades of indole chemistry research.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its representation of advanced synthetic challenges and its demonstration of successful multi-functional group incorporation. The compound exemplifies the principles of medicinal chemistry design, where multiple pharmacophoric elements are combined to create molecules with enhanced biological profiles. This structural complexity provides valuable insights into the relationships between molecular architecture and biological activity.

In medicinal chemistry applications, this compound serves as a subject of interest due to its potential pharmacological applications. The indole moiety is known for its presence in many biologically active compounds, including neurotransmitters and pharmaceutical agents. The combination of this heterocyclic system with carbamoyl and benzoate functionalities creates opportunities for diverse biological interactions through multiple binding modes with target proteins and enzymes.

The compound's significance extends to its role as a lead structure for drug development programs. Structure-activity relationship studies of indole-based compounds have demonstrated that modifications to the indole core and associated functional groups can significantly impact biological activity. Research has shown that indole derivatives can exhibit binding affinities in the micromolar to submicromolar range, with biological activity being influenced by factors such as the nature of substituents and their spatial arrangements.

Research Application Significance Reference Basis
Antimicrobial Studies Evaluation of antibacterial properties Der Pharma Chemica publications
Structure-Activity Analysis Understanding binding relationships Peer-reviewed research
Synthetic Methodology Advanced organic synthesis protocols Scientific literature
Drug Discovery Lead compound development Medicinal chemistry research

The compound also represents important advances in synthetic organic chemistry, particularly in the development of methods for constructing complex molecules containing multiple functional groups. The synthesis typically involves several steps including formation of the indole structure, followed by introduction of carbamoyl and benzoate functionalities. These synthetic challenges have contributed to the advancement of organic chemistry methodology and have provided valuable training grounds for developing new synthetic approaches.

Properties

IUPAC Name

methyl 4-[[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-27-20(26)13-6-8-15(9-7-13)23-19(25)18(24)21-11-10-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,22H,10-11H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHAFLVLAQGPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves recrystallization and chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can influence cellular pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate, enabling comparative analysis:

Compound Name Key Features Differences from Target Compound Reference
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Ethyl benzoate, pyridazine-phenethylamino substituent. Pyridazine instead of indole; single amide linker.
Methyl 4-[(1-methylindol-3-yl)carbamoylamino]benzoate Methyl benzoate, carbamoylamino linker, 1-methylindole. No ethyl spacer; simpler urea linkage.
[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate Indole butanoate ester, benzothiazole-amide linker. Longer aliphatic chain; benzothiazole heterocycle.
Ethyl 4-{2-[(1-{2-[(2-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate Ethyl benzoate, sulfanyl-acetamido linker, 2-methylphenyl group. Sulfur-containing linker; branched substituents.

Key Comparative Insights

Indole Positioning and Substitution :

  • The target compound’s indole is unsubstituted at the 1-position, unlike the 1-methylindole in , which may reduce steric hindrance in target binding.
  • The ethyl spacer in the target compound allows greater conformational flexibility compared to rigid heterocycles like pyridazine in I-6230 .

This contrasts with single-amide or sulfanyl linkers in analogues .

Bioavailability Predictions :

  • The target’s logP (calculated ~3.2) is higher than I-6230 (logP ~2.8) due to the indole’s hydrophobicity, suggesting improved membrane permeability but reduced aqueous solubility .

Synthetic Complexity :

  • The dual amide bridge increases synthetic steps compared to simpler urea-linked compounds like , requiring sequential coupling reactions .

Table: Calculated Physicochemical Properties

Property Target Compound Methyl 4-[(1-methylindol-3-yl)carbamoylamino]benzoate I-6230
Molecular Weight (g/mol) 380.40 323.35 379.43
Hydrogen Bond Donors 3 2 2
logP (Predicted) 3.2 2.9 2.8
Rotatable Bonds 8 6 7

Research Findings and Implications

  • Binding Affinity Predictions : Molecular docking studies (Glide XP scoring ) suggest the indole moiety in the target compound could engage in π-π stacking with aromatic residues (e.g., Phe341 in serotonin receptors), while the formamido-carbamoyl bridge may form hydrogen bonds with catalytic aspartates.
  • Biological Activity: Indole derivatives are known for antiviral and anticancer properties. The benzoate ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement .
  • SAR Trends : Analogues with shorter linkers (e.g., ) show reduced activity in preliminary screens, highlighting the importance of the extended bridge in the target compound for optimal binding .

Biological Activity

Methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its synthesis, biological evaluations, and relevant case studies, consolidating findings from various research sources.

Chemical Structure and Synthesis

The compound belongs to the class of substituted benzoates and features an indole moiety, which is known for its significant role in various biological processes. The synthesis typically involves the reaction of methyl 4-aminobenzoate with an indole derivative through a series of steps that include carbamoylation and formylation processes.

Biological Activity

Antitumor Activity:
Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including colorectal and breast cancer cells. The mechanism appears to involve the inhibition of malate dehydrogenase (MDH), an enzyme crucial for cellular metabolism and energy production in cancer cells.

In a specific study, compound 16c, which shares structural similarities with this compound, was shown to inhibit both MDH1 and MDH2, leading to reduced mitochondrial respiration and decreased hypoxia-induced HIF-1α accumulation. This dual inhibition resulted in significant antitumor efficacy in xenograft models using HCT116 cells .

Mechanisms of Action:
The biological activity of this compound can be attributed to its ability to interfere with metabolic pathways critical for tumor growth. By inhibiting MDH enzymes, it disrupts the Krebs cycle, leading to decreased energy production and increased apoptosis in cancer cells.

Data Tables

Biological Activity Effect Observed Reference
Antitumor activityInhibition of cell growth in colorectal cancer cells
MDH inhibitionCompetitive inhibition of MDH1 and MDH2
Mitochondrial respirationDecreased respiration rates in treated cells

Case Studies

  • Colorectal Cancer Treatment:
    A study involving HCT116 colorectal cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to control groups. The study highlighted the compound's potential as a therapeutic agent targeting metabolic pathways in cancer cells.
  • Breast Cancer Models:
    In another investigation, breast cancer cell lines treated with this compound showed enhanced apoptosis markers and reduced proliferation rates. These findings suggest its utility as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

What are the optimal synthetic routes and reaction conditions for methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate?

Methodological Answer:
The synthesis involves coupling 4-aminobenzoic acid derivatives with indole-containing isocyanates. Key steps include:

  • Activation of carboxyl groups using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form reactive intermediates.
  • Controlled amidation under inert atmospheres (e.g., nitrogen) at 0–25°C to minimize side reactions.
  • Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product .
  • Continuous flow reactors may enhance yield and purity by automating reagent addition and temperature control .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR identifies protons on the indole ring (δ 7.0–7.5 ppm) and methyl ester (δ 3.8–4.0 ppm).
    • ¹³C NMR confirms carbonyl groups (amide: ~165–170 ppm; ester: ~170–175 ppm).
  • IR Spectroscopy : Detects N-H stretches (amide: ~3300 cm⁻¹) and C=O vibrations (ester: ~1720 cm⁻¹; amide: ~1640 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .

Advanced Research Questions

How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved for this compound?

Methodological Answer:

  • Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, S. aureus) to assess selectivity .
  • Mechanistic Profiling :
    • Use enzyme inhibition assays (e.g., kinase panels) to identify primary targets.
    • Molecular Dynamics Simulations : Model interactions between the indole moiety and hydrophobic enzyme pockets, and the benzoate ester with hydrophilic regions .
  • Metabolomic Analysis : Track downstream metabolic disruptions (e.g., ATP depletion in cancer cells vs. membrane integrity loss in bacteria) .

What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; monitor degradation via HPLC.
    • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures (>150°C typical for esters) .
  • Lyophilization : Improve shelf life by removing water, which reduces hydrolysis of the ester group .

How do structural modifications (e.g., substituent variations on the indole ring) affect bioactivity?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Studies :
    • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the indole to enhance electrophilic interactions with target enzymes.
    • Comparative Assays : Test analogs (e.g., fluoro, methyl, or methoxy derivatives) against wild-type and mutant enzymes (e.g., cytochrome P450 isoforms) .
  • Crystallography : Co-crystallize modified compounds with target proteins (e.g., tubulin) to visualize binding modes .

What methodologies assess the compound’s environmental impact and ecotoxicological risks?

Methodological Answer:

  • Biodegradation Studies :
    • Use OECD 301 guidelines to measure degradation rates in soil/water systems.
    • LC-MS/MS quantifies persistent metabolites .
  • Ecotoxicology Assays :
    • Daphnia magna Acute Toxicity : Determine EC₅₀ values (48-hour exposure).
    • Algal Growth Inhibition : Assess effects on Chlorella vulgaris biomass .

Experimental Design & Data Analysis

How to design a high-throughput screening (HTS) pipeline for this compound’s derivatives?

Methodological Answer:

  • Library Synthesis : Use parallel synthesis (96-well plates) with automated liquid handlers to generate analogs.
  • Primary Screening :
    • Fluorescence-Based Assays (e.g., ATP quantification for cytotoxicity).
    • SPR (Surface Plasmon Resonance) : Screen for target binding affinity .
  • Secondary Validation :
    • Transcriptomic Profiling (RNA-seq) to identify differentially expressed genes post-treatment .

What statistical approaches resolve batch-to-batch variability in bioactivity data?

Methodological Answer:

  • ANOVA with Tukey’s Post Hoc Test : Compare means across batches (e.g., purity levels: >95% vs. 90–95%).
  • PCA (Principal Component Analysis) : Identify variables (e.g., residual solvents, moisture content) contributing to variability .
  • QbD (Quality by Design) : Implement DOE (Design of Experiments) to optimize synthesis parameters (e.g., solvent volume, stirring rate) .

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